molecular formula C16H18N4S B3988654 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B3988654
M. Wt: 298.4 g/mol
InChI Key: KBWWBGZFDVHMLR-UHFFFAOYSA-N
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Description

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a heterocyclic compound featuring a benzothieno[2,3-d]pyrimidine core fused with a partially hydrogenated (5,6,7,8-tetrahydro) ring system. Key structural elements include:

  • A 3,5-dimethylpyrazole moiety at position 4, which enhances steric and electronic interactions.
  • A methyl group at position 6 on the tetrahydro ring, influencing lipophilicity and metabolic stability.
  • The benzothieno[2,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry due to its planar aromatic system and ability to engage in π-π stacking .

This compound’s synthesis likely involves multi-step reactions, such as coupling pre-formed pyrazole intermediates with the benzothieno-pyrimidine core under catalytic or thermal conditions, as seen in analogous heterocyclic systems .

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S/c1-9-4-5-13-12(6-9)14-15(17-8-18-16(14)21-13)20-11(3)7-10(2)19-20/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWWBGZFDVHMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common synthetic route includes the condensation of 3,5-dimethyl-1H-pyrazol-1-ylmethanol with appropriate amines, followed by cyclization and further functionalization.

Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing reaction conditions to achieve high yields and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Oxidation Reactions

The benzothieno[2,3-d]pyrimidine scaffold undergoes oxidation at sulfur and nitrogen centers. Key findings include:

  • Sulfur Oxidation : Treatment with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media converts the thiophene sulfur to sulfoxide or sulfone derivatives. Elevated temperatures (70–90°C) enhance reaction rates.

  • Pyrimidine Ring Oxidation : Strong oxidizing agents like chromic acid (H₂CrO₄) oxidize the pyrimidine ring’s nitrogen atoms, forming N-oxide derivatives.

Reduction Reactions

Reductive transformations focus on the pyrimidine and pyrazole moieties:

  • Pyrimidine Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) selectively reduces the pyrimidine ring’s C=N bonds, yielding dihydrobenzothieno derivatives.

  • Pyrazole Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole’s C=N bonds, generating saturated pyrazolidine analogs .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions:

Electrophilic Substitution

  • Halogenation : Bromine (Br₂) in acetic acid substitutes hydrogen at the pyrimidine C-2 position, forming 2-bromo derivatives .

  • Nitration : Nitrating mixtures (HNO₃/H₂SO₄) introduce nitro groups at the thiophene C-3 position .

Nucleophilic Substitution

  • Amination : Reaction with ammonia (NH₃) or primary amines replaces the pyrimidine C-4 substituent, yielding amino derivatives .

Cyclocondensation Reactions

The compound participates in heterocycle formation via cyclocondensation:

Reaction PartnerConditionsProductYieldReference
Hydrazonoyl halidesChloroform, triethylamineTriazolo[4,3-a]pyrimidin-5(1H)-ones65–77%
Pentan-2,4-dioneDioxane, refluxPyrazolyl-dione hybrids63%
Piperazine derivativesEthanol, catalytic HClPiperazinyl-pyrimidine conjugates68%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki Coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ introduces aryl groups at the thiophene C-5 position.

  • Buchwald-Hartwig Amination : Forms C–N bonds between pyrimidine amines and aryl halides .

Mechanistic Insights

  • Cyclocondensation Pathways : Hydrazonoyl halides react via nitrile imide intermediates, forming cyclo adducts that eliminate small molecules (e.g., diethylamine) to yield fused heterocycles .

  • Spectral Validation : IR (C=O at 1715–1744 cm⁻¹) and ¹H NMR (pyrazole protons at δ 6.03 ppm) confirm reaction outcomes .

Stability and Side Reactions

  • Thermal Decomposition : Prolonged heating (>150°C) leads to ring-opening reactions, generating thiophene-2-carboxamide byproducts.

  • pH Sensitivity : Acidic conditions (pH < 3) protonate pyrimidine nitrogens, altering reactivity .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole moiety exhibit promising anticancer properties. The specific compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a study reported that derivatives of this compound demonstrated significant activity against breast and lung cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research has indicated that it can inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), which plays a crucial role in inflammation . This suggests potential applications in treating inflammatory diseases such as arthritis.

Antimicrobial Activity

The antimicrobial properties of this compound have been documented, showing effectiveness against both bacterial and fungal strains. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways . This opens avenues for its use in developing new antimicrobial agents.

Herbicide and Fungicide Potential

The pyrazole derivatives are known for their applications as herbicides and fungicides. The compound's structure allows it to interfere with specific biochemical pathways in plants and fungi, leading to effective pest control. Studies have shown that it can inhibit the growth of several weed species while being less toxic to crops .

Organic Electronics

In material science, compounds like 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine are being explored for their electronic properties. Research indicates potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to their favorable charge transport characteristics .

Case Studies

Study Application Findings
Study on anticancer effectsCancer treatmentInduced apoptosis in breast cancer cells; inhibited proliferation in lung cancer cells .
Anti-inflammatory researchInflammatory diseasesReduced cytokine production; inhibited NF-kB activation .
Agrochemical evaluationHerbicide developmentEffective against various weed species; low toxicity to crops .
Material science explorationOrganic electronicsDemonstrated potential for use in OLEDs with favorable charge transport properties .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. The exact mechanism would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness arises from its substituent positioning and core hybridization . Below is a comparative analysis with structurally related derivatives:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound: 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine Benzothieno[2,3-d]pyrimidine (tetrahydro) 4-(3,5-dimethylpyrazol-1-yl), 6-methyl ~350 (estimated) Enhanced lipophilicity; potential CNS penetration due to tetrahydro ring
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine Benzothieno[2,3-d]pyrimidine (tetrahydro) 2-(3,5-dimethylpyrazol-1-yl), 4-(4-ethylpiperazinyl) 396.6 Improved solubility (piperazine); kinase inhibition activity
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine Pyrimidine 4-(3,5-dimethylpyrazol-1-yl), 2-methyl, 6-(piperazinyl-pyrazine) ~450 (estimated) Dual-target engagement (pyrimidine + pyrazine); anticancer applications
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(1H)-one Pyrimidin-4(1H)-one 2-(3,5-dimethylpyrazol-1-yl), 5-ethyl, 6-methyl ~250 (estimated) Antibacterial activity; simpler scaffold for SAR studies

Key Differences:

The tetrahydro ring reduces aromaticity, improving solubility and bioavailability over fully aromatic analogs .

3,5-Dimethylpyrazole at position 4 is a common feature, but its placement on a benzothieno-pyrimidine core (vs. pyrimidine in ) alters electronic profiles and target affinity .

Biological Activity: Piperazine-containing derivatives (e.g., ) exhibit stronger solubility and kinase inhibition, while the target compound’s methyl group may favor blood-brain barrier penetration . Pyrazole-pyrimidine hybrids (e.g., ) show moderate antibacterial activity, whereas the benzothieno-pyrimidine core in the target compound is linked to anticancer and antiviral mechanisms .

Biological Activity

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H18N4S
  • Molecular Weight : 298.41 g/mol
  • CAS Number : 301675-71-8

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

1. Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial effects. For instance:

  • A study showed that similar pyrazole derivatives displayed activity against Gram-positive and Gram-negative bacteria, suggesting that the structural features of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine could confer similar properties .

2. Anti-inflammatory Effects

The compound has been noted for its potential anti-inflammatory effects:

  • In vitro studies indicated that compounds with a similar structure inhibited the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism where the compound may modulate immune responses .

3. Anticancer Potential

The anticancer activity of pyrazole derivatives has been widely studied:

  • Compounds structurally related to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine have shown promise in inducing apoptosis in various cancer cell lines. Mechanistically, these compounds can interfere with cell cycle progression and promote caspase-dependent apoptosis .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antimicrobial activity against Staphylococcus aureus and Escherichia coli; showed significant inhibition at low concentrations .
Study 2 Evaluated anti-inflammatory properties using macrophage models; reduced TNF-alpha and IL-6 levels significantly .
Study 3 Assessed anticancer effects on human breast cancer cell lines; demonstrated dose-dependent cytotoxicity and induced apoptosis via mitochondrial pathways .

The mechanisms underlying the biological activities of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine can be summarized as follows:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Modulation of Gene Expression : It may affect the expression levels of genes associated with inflammation and cell proliferation.
  • Induction of Apoptosis : By activating intrinsic apoptotic pathways in cancer cells.

Q & A

Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield improvement?

The synthesis involves multi-step reactions, typically starting with the preparation of pyrazole and tetrahydrobenzothieno[2,3-d]pyrimidine intermediates. For example:

  • Step 1 : Condensation of 3,5-dimethylpyrazole with a chlorinated benzothieno-pyrimidine precursor under reflux in anhydrous tetrahydrofuran (THF) .
  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the target compound . Yield optimization strategies include:
  • Using catalytic amounts of triethylamine to neutralize HCl byproducts .
  • Temperature control (60–70°C) to minimize side reactions .

Key Data :

ParameterValue
Typical Yield65–77%
Reaction Time8–12 hours

Q. What spectroscopic techniques are essential for confirming structural integrity?

  • 1H/13C NMR : Prioritize signals for the pyrazole methyl groups (δ 2.23–2.78 ppm) and tetrahydrobenzothieno-pyrimidine protons (δ 5.6–7.8 ppm) .
  • IR Spectroscopy : Look for C=N stretches (~1668 cm⁻¹) and S-C (benzothiophene) vibrations (~680 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 391 for related derivatives) .

Q. How does the compound’s solubility profile influence solvent selection for biological assays?

  • Poor aqueous solubility : Use DMSO for stock solutions (≤10% v/v in cell culture media) .
  • Stability : Avoid prolonged exposure to light or acidic conditions due to hydrolytic degradation of the pyrimidine ring .

Q. What are the standard protocols for assessing in vitro cytotoxicity?

  • MTT Assay : Use human cancer cell lines (e.g., MCF-7, HepG2) with 48–72 hr exposure. Normalize data to DMSO controls .
  • IC50 Calculation : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) .

Q. How is crystallographic data interpreted to validate intramolecular interactions?

  • X-ray diffraction reveals intramolecular C–H⋯π interactions between the pyrazole methyl and benzothieno rings, stabilizing the planar conformation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity between in vitro enzyme assays and cellular models?

  • Hypothesis : Poor membrane permeability or off-target effects in cellular systems.
  • Methodology :
  • Perform parallel assays with a fluorescent analog (e.g., BODIPY-labeled derivative) to track cellular uptake .
  • Use CRISPR-engineered cell lines lacking suspected off-target receptors .

Q. What computational strategies predict binding modes with kinase targets?

  • Molecular Docking : Use AutoDock Vina with crystal structures of PI3Kγ or JAK2 kinases. Prioritize hydrogen bonding with pyrimidine N1 and hydrophobic interactions with the pyrazole methyl groups .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Q. What SAR insights guide rational modification of the pyrazole and benzothieno-pyrimidine moieties?

  • Pyrazole Substitution : 3,5-Dimethyl groups enhance kinase selectivity by filling hydrophobic pockets. Bulkier substituents (e.g., ethyl) reduce solubility .
  • Benzothieno Core : Saturation of the tetrahydro ring improves metabolic stability but reduces π-π stacking with aromatic residues .

Q. How can regioselectivity challenges in functionalizing the pyrimidine ring be addressed?

  • Directing Groups : Introduce a transient protecting group (e.g., Boc) at N3 to favor C4 halogenation .
  • Microwave Synthesis : Enhance regioselectivity in SNAr reactions (e.g., 150°C, 20 min) .

Q. What strategies validate target engagement in complex biological systems?

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of the target kinase in lysates after compound treatment .
  • Photoaffinity Labeling : Incorporate an azide group for click chemistry-based pull-down assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Reactant of Route 2
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.